(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that contains a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis and high purity
Continuous flow reactors: For large-scale production with consistent quality
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents and catalysts like palladium on carbon
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes
Antimicrobial Activity: Exhibits activity against certain bacteria and fungi
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry
Dye Production: Used in the synthesis of dyes and pigments
Material Science: Component in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-methyl-2-phenyl-4-(furan-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-5-methyl-2-phenyl-4-(pyridin-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
- Thiophene Ring : The presence of the thiophene ring in (4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic properties and potential biological activities compared to its analogs with furan or pyridine rings.
Properties
IUPAC Name |
(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSZSSFJKWRMX-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.